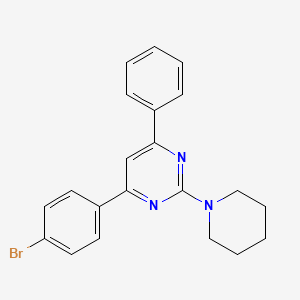![molecular formula C18H17NO5 B5026133 2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B5026133.png)
2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzaldehyde, also known as ANA-12, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ANA-12 has been found to selectively inhibit the activity of TrkB, a receptor tyrosine kinase that plays a critical role in neuronal development, survival, and plasticity.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzaldehyde has been extensively studied for its potential therapeutic applications in neurological disorders, including depression, anxiety, and neurodegenerative diseases. This compound has been shown to block the activity of TrkB, which is overexpressed in several neurological disorders. This compound has also been found to enhance the efficacy of antidepressants and reduce anxiety-like behaviors in animal models.
Wirkmechanismus
2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzaldehyde selectively inhibits the activity of TrkB by binding to the ATP-binding site of the receptor. TrkB is a receptor tyrosine kinase that plays a critical role in neuronal development, survival, and plasticity. TrkB is activated by its ligands, including brain-derived neurotrophic factor (BDNF) and neurotrophin-4 (NT-4). The binding of this compound to TrkB prevents the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been found to reduce the expression of BDNF in the hippocampus, a brain region involved in learning and memory. This compound has also been shown to reduce the activity of the PI3K/Akt and MAPK/ERK pathways, which are involved in neuronal survival and plasticity. This compound has been shown to reduce anxiety-like behaviors in animal models and enhance the efficacy of antidepressants.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzaldehyde has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and modified. This compound has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, this compound has several limitations for lab experiments. This compound has poor solubility in water, which can limit its bioavailability. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for 2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzaldehyde research. This compound has shown promising results for its potential therapeutic applications in neurological disorders, including depression, anxiety, and neurodegenerative diseases. Future studies should focus on the development of more potent and selective TrkB inhibitors. Future studies should also investigate the long-term effects of this compound on neuronal plasticity and survival. Finally, future studies should investigate the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
In conclusion, this compound is a small molecule inhibitor that has shown promising results for its potential therapeutic applications in neurological disorders. This compound selectively inhibits the activity of TrkB, a receptor tyrosine kinase that plays a critical role in neuronal development, survival, and plasticity. This compound has several advantages for lab experiments, including its easy synthesis and modification. However, this compound has several limitations, including its poor solubility in water and off-target effects. Future studies should focus on the development of more potent and selective TrkB inhibitors and investigate the long-term effects of this compound on neuronal plasticity and survival.
Synthesemethoden
The synthesis of 2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzaldehyde involves several steps, including the protection of the hydroxyl group, the alkylation of the phenol, and the nitration of the benzaldehyde. The final product is obtained through the deprotection of the hydroxyl group. The synthesis of this compound has been reported in several scientific journals, including the Journal of Medicinal Chemistry and Organic Letters.
Eigenschaften
IUPAC Name |
5-nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-2-5-14-6-3-4-7-17(14)23-10-11-24-18-9-8-16(19(21)22)12-15(18)13-20/h2-4,6-9,12-13H,1,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJKVGOLFBEDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2,3-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5026087.png)
![[4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol](/img/structure/B5026089.png)
![2-methoxy-5-methyl-1,3-bis[(2-nitrophenoxy)methyl]benzene](/img/structure/B5026098.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5026107.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5026127.png)

![2,4-dichloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5026141.png)

